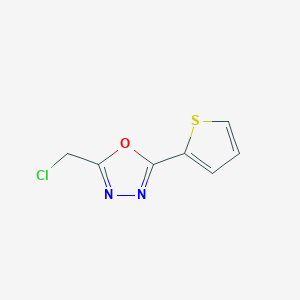

2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-5-thiophen-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2OS/c8-4-6-9-10-7(11-6)5-2-1-3-12-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJUUMCXMOJMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368517 | |

| Record name | 2-(chloromethyl)-5-thien-2-yl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727374-87-0 | |

| Record name | 2-(Chloromethyl)-5-(2-thienyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=727374-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(chloromethyl)-5-thien-2-yl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole. This molecule is of significant interest to the medicinal chemistry and drug development community due to its structural motifs, which are commonly associated with a wide range of biological activities. The guide details a robust, multi-step synthetic pathway, starting from commercially available precursors. Each step of the synthesis is accompanied by a detailed experimental protocol, including reaction conditions, purification methods, and safety considerations. Furthermore, a thorough characterization of the target compound and its key intermediate is presented, incorporating data from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectral data for the title compound is not widely available in the public domain, this guide provides expected spectral characteristics based on closely related and analogous compounds, offering a valuable predictive tool for researchers. The potential biological significance of this class of compounds is also discussed, highlighting the rationale for its synthesis and future investigation.

Introduction: The Rationale for Synthesis

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known to be a bioisostere of amide and ester functionalities, which can enhance a molecule's metabolic stability and pharmacokinetic profile.[1] Compounds incorporating this five-membered heterocycle have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The thiophene ring, another key structural feature of the title compound, is also a well-established pharmacophore present in numerous approved drugs. Its presence can modulate a molecule's lipophilicity and electronic properties, often leading to improved biological activity.

The combination of the 1,3,4-oxadiazole and thiophene moieties in a single molecular entity, further functionalized with a reactive chloromethyl group, presents a compelling target for synthesis. The chloromethyl group serves as a versatile handle for further chemical modifications, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. This guide, therefore, aims to provide a clear and detailed pathway for the synthesis and characterization of this compound, a promising building block for the development of new therapeutic agents.

Synthetic Pathway: A Step-by-Step Approach

The synthesis of this compound is accomplished through a two-step sequence, commencing with the formation of a key acylhydrazide intermediate, followed by a cyclodehydration reaction to construct the 1,3,4-oxadiazole ring.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Thiophene-2-carbohydrazide

The initial step involves the conversion of thiophene-2-carboxylic acid to its corresponding carbohydrazide. This transformation is a standard and efficient method for the preparation of hydrazides from carboxylic acids.

Protocol:

-

To a solution of thiophene-2-carboxylic acid (1 equivalent) in a suitable solvent such as methanol or ethanol, add an excess of hydrazine hydrate (3-5 equivalents).

-

The reaction mixture is then heated to reflux for a period of 4-6 hours, during which the progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid residue is then triturated with cold water, filtered, and washed with additional cold water to remove any unreacted hydrazine hydrate.

-

The crude product is then dried under vacuum to yield thiophene-2-carbohydrazide as a white to off-white solid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of this compound

The second and final step involves the acylation of thiophene-2-carbohydrazide with chloroacetyl chloride to form the N'-(2-chloroacetyl)thiophene-2-carbohydrazide intermediate, which is then cyclized in the presence of a dehydrating agent to yield the target 1,3,4-oxadiazole.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiophene-2-carbohydrazide (1 equivalent) in a suitable aprotic solvent, such as anhydrous dioxane or tetrahydrofuran (THF).

-

Cool the solution to 0-5 °C in an ice bath.

-

To this cooled solution, add chloroacetyl chloride (1.1 equivalents) dropwise over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of the intermediate, N'-(2-chloroacetyl)thiophene-2-carbohydrazide, can be monitored by TLC.

-

Once the formation of the intermediate is complete, carefully add a dehydrating agent, such as phosphorus oxychloride (POCl₃) (2-3 equivalents), to the reaction mixture at 0-5 °C.

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

The crude product is dried and can be purified by recrystallization from a suitable solvent, such as ethanol, to afford this compound as a solid.

Characterization of the Synthesized Compounds

Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. The following section outlines the expected analytical data for the key intermediate and the final product.

N'-(2-chloroacetyl)thiophene-2-carbohydrazide (Intermediate)

| Parameter | Expected Value/Observation |

| Appearance | White to off-white solid |

| Molecular Formula | C₇H₇ClN₂O₂S |

| Molecular Weight | 218.66 g/mol |

| ¹H NMR | Expected signals for thiophene protons, methylene protons adjacent to the chlorine, and NH protons. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching (amide), and C-Cl stretching. |

| Mass Spectrum (m/z) | Molecular ion peak corresponding to the molecular weight. |

This compound (Target Molecule)

| Parameter | Expected Value/Observation |

| Appearance | Solid (color to be determined) |

| Molecular Formula | C₇H₅ClN₂OS |

| Molecular Weight | 200.65 g/mol |

| ¹H NMR (CDCl₃, ppm) | δ 7.60-7.80 (m, 2H, thiophene-H), δ 7.15-7.25 (m, 1H, thiophene-H), δ 4.80 (s, 2H, -CH₂Cl). |

| ¹³C NMR (CDCl₃, ppm) | δ 164.5 (C=N of oxadiazole), δ 162.0 (C-S of oxadiazole), δ 130.0, 128.5, 128.0, 125.0 (thiophene carbons), δ 35.0 (-CH₂Cl). |

| IR (cm⁻¹) | ~1610 (C=N), ~1550 (C=C), ~1070 (C-O-C of oxadiazole), ~750 (C-Cl). |

| Mass Spectrum (m/z) | Molecular ion peak at [M]+ and/or [M+H]+. |

Potential Biological Significance and Future Directions

The structural features of this compound suggest its potential as a valuable scaffold in drug discovery. The thiophene and 1,3,4-oxadiazole rings are known to contribute to a wide array of biological activities. Numerous studies have reported the antimicrobial, including antibacterial and antifungal, activities of thiophene-based oxadiazole derivatives.[3]

The presence of the reactive chloromethyl group is of particular strategic importance. This electrophilic center can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols. This allows for the straightforward synthesis of a diverse library of derivatives, which is a cornerstone of modern medicinal chemistry for the exploration of structure-activity relationships.

Caption: Strategy for generating a chemical library for SAR studies.

Future research should focus on the synthesis of a series of derivatives by modifying the chloromethyl group and evaluating their biological activities against a panel of clinically relevant microbial strains and cancer cell lines. Such studies will be instrumental in identifying lead compounds with potent and selective therapeutic effects.

Conclusion

This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound. The provided protocols are based on well-established chemical transformations and are designed to be readily implemented in a standard organic chemistry laboratory. The characterization data, while predictive in nature due to the limited availability of experimental spectra in the literature, provides a solid framework for the identification and quality control of the synthesized compound. The strategic design of this molecule, incorporating key pharmacophoric elements and a versatile chemical handle, underscores its potential as a valuable building block for the discovery of new and effective therapeutic agents. Researchers in the fields of medicinal chemistry and drug development are encouraged to utilize this guide to access this promising scaffold for their research endeavors.

References

-

Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. Available at: [Link]

-

Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences. Available at: [Link]

-

Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Available at: [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. PubMed. Available at: [Link]

Sources

physicochemical properties of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of the heterocyclic compound, this compound. This molecule is of significant interest to researchers in medicinal chemistry and materials science, combining the well-established biological significance of the 1,3,4-oxadiazole nucleus with the unique electronic properties of the thiophene ring. The presence of a reactive chloromethyl group further enhances its utility as a versatile intermediate for the synthesis of more complex derivatives. This document details a validated synthetic pathway, outlines expected analytical characterizations, and discusses the scientific rationale behind the experimental methodologies.

Introduction: The Scientific Rationale

The 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery, known for its metabolic stability and its ability to act as a bioisostere for ester and amide functionalities.[1][2][3] Derivatives of 1,3,4-oxadiazole exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][4][5] The thiophene moiety, a sulfur-containing aromatic heterocycle, is also a cornerstone in medicinal chemistry, valued for its contribution to molecular rigidity and its capacity for diverse intermolecular interactions.

The combination of these two moieties in this compound creates a molecule with significant potential. The electrophilic chloromethyl group serves as a reactive handle, allowing for facile nucleophilic substitution reactions to generate a library of derivatives.[6] This guide provides the foundational physicochemical data necessary for researchers to leverage this potential.

Synthesis and Mechanistic Insights

The most reliable and common synthetic route for 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.[1][7] This approach is favored for its high yields and the ready availability of starting materials.

Proposed Synthetic Pathway

The synthesis of the title compound can be efficiently achieved in a two-step process starting from thiophene-2-carbohydrazide.

-

Step 1: Acylation of Hydrazide. Thiophene-2-carbohydrazide is first acylated using chloroacetyl chloride in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at a reduced temperature to form the key intermediate, N'-chloroacetyl-thiophene-2-carbohydrazide. The use of a mild base, such as triethylamine or pyridine, is critical to neutralize the HCl gas generated in situ, preventing unwanted side reactions.

-

Step 2: Oxidative Cyclization. The resulting diacylhydrazine intermediate is then subjected to cyclodehydration. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its efficacy and potency as a dehydrating agent.[7][8] Refluxing the intermediate in excess POCl₃ effects the ring closure to yield the final 1,3,4-oxadiazole product.

The diagram below illustrates the logical flow of this synthetic strategy.

Caption: Proposed two-step synthesis pathway for the target compound.

Physicochemical and Structural Properties

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following properties are predicted based on its structure and data from analogous compounds.[9][10]

Core Properties

| Property | Value / Description | Source |

| Molecular Formula | C₇H₅ClN₂OS | [9] |

| Molecular Weight | ~200.65 g/mol | [11] |

| Monoisotopic Mass | 199.98111 Da | [9] |

| Appearance | Expected to be an off-white to pale yellow solid. | Analogues[12] |

| Melting Point | Not experimentally determined. Expected to be in the range of 120-160 °C based on similar structures. | Analogues[10][13] |

| Solubility | Expected to be poorly soluble in water, soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, Chloroform). | General Heterocycles |

| Predicted XlogP | 1.6 | [9] |

Spectroscopic Characterization (Expected Data)

Spectroscopic analysis provides definitive structural confirmation. The expected data are as follows:

| Technique | Expected Observations and Rationale |

| ¹H-NMR | Thiophene Protons: Three distinct signals in the aromatic region (~7.0-8.0 ppm), exhibiting characteristic doublet and doublet-of-doublets splitting patterns. Methylene Protons (-CH₂Cl): A sharp singlet at approximately 4.5-5.0 ppm. The downfield shift is due to the deshielding effect of the adjacent chlorine atom and the oxadiazole ring. |

| ¹³C-NMR | Oxadiazole Carbons (C2 & C5): Two signals in the highly deshielded region (~155-165 ppm). Thiophene Carbons: Four signals in the aromatic region (~125-135 ppm). Methylene Carbon (-CH₂Cl): A signal around 35-45 ppm. |

| FT-IR (cm⁻¹) | C=N Stretch: A characteristic sharp peak around 1610-1550 cm⁻¹ from the oxadiazole ring. C-O-C Stretch: A strong signal around 1080-1020 cm⁻¹, also characteristic of the oxadiazole ether linkage. C-Cl Stretch: A peak in the fingerprint region, typically around 800-600 cm⁻¹. C-H Aromatic/Aliphatic: Stretches observed around 3100 cm⁻¹ and 2950 cm⁻¹, respectively. |

| Mass Spec (MS) | Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak at m/z ≈ 200. Isotope Pattern: A characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom. |

Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis and characterization of the title compound.

Synthesis Protocol

Caption: Step-by-step experimental workflow for synthesis and purification.

Methodology:

-

Acylation: To a stirred solution of thiophene-2-carbohydrazide (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM, cooled to 0°C, add chloroacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N'-chloroacetyl-thiophene-2-carbohydrazide intermediate.

-

Cyclization: Add phosphorus oxychloride (POCl₃, 5-10 vol) to the crude intermediate.

-

Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum.

-

Purification: Purify the crude solid using column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure title compound.

Characterization Protocol

-

Melting Point: Determine the melting point using a standard digital melting point apparatus.[14]

-

NMR Spectroscopy: Dissolve a ~10 mg sample in CDCl₃ or DMSO-d₆. Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[1][10]

-

FT-IR Spectroscopy: Record the infrared spectrum using KBr pellets or as a thin film on a standard FT-IR spectrometer.

-

Mass Spectrometry: Obtain a mass spectrum using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer to confirm the molecular weight and chlorine isotope pattern.

Potential Applications and Future Directions

The structural features of this compound suggest significant potential in several research areas:

-

Medicinal Chemistry: The reactive chloromethyl group is an ideal anchor point for synthesizing novel derivatives. By reacting it with various nucleophiles (amines, thiols, phenols), a diverse library of compounds can be generated and screened for biological activities such as antibacterial, antifungal, or anticancer efficacy.[4][6][15]

-

Materials Science: 1,3,4-Oxadiazole derivatives are known for their thermal stability and fluorescence properties.[16] This compound could serve as a building block for creating novel organic light-emitting diode (OLED) materials or fluorescent probes.

Conclusion

This compound is a high-value heterocyclic compound that serves as a versatile platform for further chemical exploration. This guide provides a robust and scientifically-grounded framework for its synthesis and characterization. The detailed protocols and predicted physicochemical data offer researchers the necessary information to confidently produce and utilize this compound in their drug discovery and materials science programs.

References

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Asif, M. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Correlative Chemistry. Retrieved January 18, 2026, from [Link]

-

Kumar, A., et al. (2018). Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives. Indo American Journal of Pharmaceutical Sciences, 05(05), 3823-3831. Retrieved January 18, 2026, from [Link]

-

Gümüş, F., et al. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Retrieved January 18, 2026, from [Link]

-

Chaudhary, T., & Upadhyay, P. K. (2023). Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. Bentham Science. Retrieved January 18, 2026, from [Link]

-

Zhang, L. J., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Reddy, T. S., et al. (2017). synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives and their antibacterial activity. Rasayan J. Chem, 10(2), 549-555. Retrieved January 18, 2026, from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

-

Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Retrieved January 18, 2026, from [Link]

-

Namratha, B., et al. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55. Retrieved January 18, 2026, from [Link]

-

5-(Chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Yng, R., et al. (2008). Study on Synthesis and Antitumor Activity of 2-(-5-Substituted-1,3,4-Oxadiazole-2-yl-Methylenethio)-5-Pyridin-3-yl-1,3,4-Thiadiazoles. Chinese Pharmaceutical Journal, 43(05), 388-390. Retrieved January 18, 2026, from [Link]

-

Jafri, M. A., et al. (2014). Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. PubMed. Retrieved January 18, 2026, from [Link]

-

Al-Hourani, B. J. (2011). synthesis and characterization of new 2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles. Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S44. Retrieved January 18, 2026, from [Link]

-

da Silva, A. C., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. Retrieved January 18, 2026, from [Link]

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives [pubs.sciepub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Study on Synthesis and Antitumor Activity of 2-(-5-Substituted-1,3,4-Oxadiazole-2-yl-Methylenethio)-5-Pyridin-3-yl-1,3,4-Thiadiazoles [journal11.magtechjournal.com]

- 7. ijper.org [ijper.org]

- 8. [PDF] SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES | Semantic Scholar [semanticscholar.org]

- 9. PubChemLite - this compound (C7H5ClN2OS) [pubchemlite.lcsb.uni.lu]

- 10. isca.me [isca.me]

- 11. 5-(Chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | C7H5ClN2OS | CID 736830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. mdpi.com [mdpi.com]

- 14. asianpubs.org [asianpubs.org]

- 15. Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Mass Spectrum Analysis of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole: A Technical Guide

Introduction: Unveiling the Molecular Blueprint

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Among the diverse scaffolds utilized in medicinal chemistry, heterocyclic compounds, particularly those integrating multiple pharmacophores, hold significant promise. 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is one such molecule of interest, combining the established biological significance of the 1,3,4-oxadiazole core with the versatile thiophene moiety.[1][2][3] The presence of a reactive chloromethyl group further enhances its potential as a versatile intermediate for the synthesis of a wide array of derivatives.[4][5]

Mass spectrometry stands as a cornerstone analytical technique for the structural elucidation of these novel compounds, offering unparalleled sensitivity and specificity in determining molecular weight and dissecting molecular structure through fragmentation analysis.[1][6] This in-depth technical guide provides a comprehensive overview of the mass spectrum analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its fragmentation, provide field-proven experimental protocols, and present the data in a clear, actionable format.

Molecular Structure and Isotopic Considerations

The foundational step in any mass spectrum analysis is a thorough understanding of the molecule's structure and elemental composition.

Chemical Structure:

Caption: Structure of this compound.

Molecular Formula: C₇H₅ClN₂OS

A critical aspect of the mass spectrum of this compound is the presence of chlorine, which has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This isotopic distribution gives rise to a characteristic "M+2" peak in the mass spectrum, where the molecular ion peak (M) is accompanied by a smaller peak at two mass units higher. The relative intensity of the M to M+2 peak is approximately 3:1, a tell-tale signature for the presence of a single chlorine atom in the molecule.[7][8][9] This isotopic pattern is invaluable for confirming the elemental composition of the parent molecule and its chlorine-containing fragments.

Experimental Protocol: A Self-Validating Workflow

The integrity of mass spectral data is intrinsically linked to the rigor of the experimental methodology. The following protocol outlines a robust approach for the analysis of this compound, emphasizing choices that ensure data quality and reproducibility.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to introduce the analyte into the mass spectrometer in a suitable form, free from contaminants that could interfere with ionization or detection.

Protocol:

-

Solubilization: Dissolve approximately 1 mg of the solid this compound in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or dichloromethane. The choice of solvent is critical; it must completely dissolve the sample and be compatible with the chosen ionization technique and chromatographic conditions.[10][11]

-

Dilution: Prepare a working solution with a concentration of approximately 10 µg/mL. This concentration is generally suitable for achieving a good signal-to-noise ratio without overloading the detector.[10]

-

Filtration/Centrifugation: To prevent blockage of the GC column or contamination of the ion source, it is crucial to remove any particulate matter. Filter the working solution through a 0.22 µm syringe filter or centrifuge the sample to pellet any insoluble material before transferring the supernatant to an autosampler vial.[11]

Causality Behind Choices: The use of volatile organic solvents is essential for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to ensure efficient vaporization of the sample.[10] The specified concentration range is a field-proven starting point to avoid detector saturation and non-linear responses. Filtration is a non-negotiable step to protect the integrity of the analytical instrumentation.

Instrumentation and Data Acquisition: Optimizing for Structural Insights

For a semi-volatile, relatively small organic molecule like this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is a highly effective analytical strategy.[12][13]

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of polar and non-polar compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

-

Mass Spectrometer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is highly recommended for accurate mass measurements, which are crucial for determining elemental compositions of fragment ions.[1][6][14]

Data Acquisition Parameters:

| Parameter | Recommended Setting | Rationale |

| Injection Volume | 1 µL | A standard volume to ensure reproducibility. |

| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte. |

| GC Oven Program | Initial temp: 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min | A typical program to ensure good separation from any impurities and solvent front. |

| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that induces extensive fragmentation, providing rich structural information.[15] |

| Electron Energy | 70 eV | The standard energy for EI, which produces reproducible fragmentation patterns that can be compared to spectral libraries. |

| Mass Range | m/z 40-500 | A suitable range to capture the molecular ion and all significant fragment ions. |

| Resolution | >10,000 | For HRMS, this allows for accurate mass measurements and confident elemental composition determination.[14] |

Workflow Diagram:

Caption: Experimental workflow for GC-EI-MS analysis.

Interpretation of the Mass Spectrum: Deconstructing the Molecule

The electron ionization mass spectrum of this compound is predicted to exhibit a series of characteristic fragment ions that provide a roadmap to its structure. The following is a proposed fragmentation pattern based on the known mass spectrometric behavior of its constituent moieties.[5][8]

The Molecular Ion and Isotopic Pattern

The molecular ion peak (M⁺˙) is expected to be observed, and due to the presence of chlorine, it will appear as a doublet.

Expected Molecular Ion Peaks:

| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Intensity Ratio |

| [C₇H₅³⁵ClN₂OS]⁺˙ | 199.9811 | - | ~3 |

| [C₇H₅³⁷ClN₂OS]⁺˙ | - | 201.9782 | ~1 |

The observation of this doublet with the characteristic 3:1 intensity ratio provides strong evidence for the presence of one chlorine atom in the molecular ion.[7][9]

Predicted Fragmentation Pathways

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the relative stabilities of the resulting ions and neutral losses.

Major Fragmentation Pathways:

-

Loss of Chlorine Radical: A common fragmentation pathway for chlorinated compounds is the homolytic cleavage of the C-Cl bond to lose a chlorine radical (•Cl).

-

Alpha-Cleavage of the Chloromethyl Group: Cleavage of the C-C bond between the chloromethyl group and the oxadiazole ring, leading to the loss of a •CH₂Cl radical.

-

Ring Fragmentation of the Oxadiazole Core: 1,3,4-oxadiazole rings can undergo characteristic cleavages, often involving the loss of small, stable neutral molecules like CO, N₂, or HCN.

-

Cleavage of the Thiophene Ring: The thiophene ring can also fragment, though it is a relatively stable aromatic system.

Proposed Fragmentation Diagram:

Caption: Predicted major fragmentation pathways.

Table of Predicted Fragment Ions:

| m/z (for ³⁵Cl containing ions) | Proposed Structure/Formula | Fragmentation Pathway |

| 199/201 | [C₇H₅ClN₂OS]⁺˙ | Molecular Ion (M⁺˙) |

| 165 | [C₇H₅N₂OS]⁺ | Loss of •Cl from M⁺˙ |

| 150 | [C₆H₃N₂OS]⁺ | Loss of •CH₂Cl from M⁺˙ |

| 111 | [C₅H₃OS]⁺ | Loss of N₂ from the ion at m/z 150 |

| 109 | [C₅H₃NS]⁺ | Rearrangement and loss of CO and •N from the ion at m/z 150 |

| 83 | [C₄H₃S]⁺ | Thienyl cation, from various pathways |

Conclusion: From Spectrum to Structure

The mass spectrum analysis of this compound provides a wealth of information for its structural confirmation and characterization. By employing a robust experimental protocol centered around GC-EI-HRMS, researchers can obtain high-quality, reproducible data. The interpretation of the resulting spectrum, guided by an understanding of fundamental fragmentation mechanisms and the characteristic isotopic signature of chlorine, allows for a confident elucidation of the molecule's structure. This guide serves as a foundational resource for scientists engaged in the synthesis and analysis of novel heterocyclic compounds, empowering them to leverage the full potential of mass spectrometry in their research endeavors.

References

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. Available from: [Link]

-

Mass fragmentation pattern of 2-((5-(2-Chlorophenyl) - ResearchGate. ResearchGate. Available from: [Link]

-

Sample Preparation Guidelines for GC-MS. University of California, Santa Barbara. Available from: [Link]

-

Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis of Bioactive Heterocycles. ScholarWorks @ UTRGV. Available from: [Link]

-

Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation studies. SciELO. Available from: [Link]

-

Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. African Journal of Biomedical Research. Available from: [Link]

-

High resolution mass spectrometry for structural identification of metabolites in metabolomics. ResearchGate. Available from: [Link]

-

Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. National Center for Biotechnology Information. Available from: [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Available from: [Link]

-

High Resolution Mass Spectrometry for the Recognition and Structural Characterization of a New Antimicrobial Compound. Scirp.org. Available from: [Link]

-

Sample preparation GC-MS. SCION Instruments. Available from: [Link]

-

Mass fragmentation pattern of N-(5-chloro-2-methoxyphenyl)-4-(5-styryl-1,3,4-oxadiazol-2-ylthio)butanamide (6k). ResearchGate. Available from: [Link]

-

Structural elucidation of novel biomarkers of known metabolic disorders based on multistage fragmentation mass spectra. PubMed. Available from: [Link]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal. Available from: [Link]

-

Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. MDPI. Available from: [Link]

-

Chloro pattern in Mass Spectrometry. YouTube. Available from: [Link]

-

A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. Available from: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. National Center for Biotechnology Information. Available from: [Link]

-

Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). ResearchGate. Available from: [Link]

-

Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation. Royal Society of Chemistry. Available from: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available from: [Link]

-

Special Issue : Mass Spectrometry-Based Approaches in Natural Products Research. MDPI. Available from: [Link]

-

Non-Targeted Analysis of Carbofuran and Related Compounds in Commercial Formulations and Animal Tissue. MDPI. Available from: [Link]

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews. Available from: [Link]

-

Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Available from: [Link]

-

(PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. ResearchGate. Available from: [Link]

-

A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. Available from: [Link]

Sources

- 1. High Resolution Mass Spectrometry for the Recognition and Structural Characterization of a New Antimicrobial Compound [scirp.org]

- 2. phcogj.com [phcogj.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. uoguelph.ca [uoguelph.ca]

- 10. Sample preparation GC-MS [scioninstruments.com]

- 11. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. article.sapub.org [article.sapub.org]

- 15. scielo.br [scielo.br]

starting materials for 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole synthesis

An In-Depth Technical Guide on the Synthesis of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole: Core Starting Materials and Strategic Execution

Introduction

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its metabolic stability and unique electronic properties. It often serves as a bioisostere for amide and ester functionalities, enhancing the pharmacokinetic profiles of drug candidates.[1] When functionalized with a reactive chloromethyl group and a thiophene ring—another privileged scaffold in drug discovery—the resulting molecule, this compound, becomes a highly valuable building block for creating diverse chemical libraries. This guide provides a detailed examination of the essential starting materials and a robust, field-proven synthetic pathway for its preparation, aimed at researchers and professionals in chemical and pharmaceutical development.

Core Synthetic Strategy: A Retrosynthetic Analysis

The most logical and widely adopted approach for constructing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of a 1,2-diacylhydrazine precursor.[1][2][3] This strategy offers a convergent and reliable route, breaking down the target molecule into readily accessible starting materials.

Our retrosynthetic analysis pinpoints N'-(2-chloroacetyl)thiophene-2-carbohydrazide as the pivotal intermediate. This precursor contains all the necessary atoms for the oxadiazole ring and its substituents. This intermediate, in turn, is derived from two primary starting materials: thiophene-2-carbohydrazide and an acylating agent such as chloroacetyl chloride . The thiophene-2-carbohydrazide is most commonly prepared from thiophene-2-carboxylic acid or its corresponding ester.

Caption: Retrosynthetic pathway for the target oxadiazole.

Part 1: Synthesis of the Central Intermediate: Thiophene-2-carbohydrazide

The synthesis begins with the preparation of thiophene-2-carbohydrazide, a stable, crystalline solid that serves as the nucleophilic backbone for the subsequent acylation step. The most efficient route involves the hydrazinolysis of a thiophene-2-carboxylic acid ester.[4][5] Using an ester, such as methyl thiophene-2-carboxylate, is often preferred over the free acid as it leads to a cleaner reaction with fewer side products.

Causality of Choice: The reaction between an ester and hydrazine hydrate is a classic, high-yielding method for forming hydrazides.[6] The lone pair on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent elimination of the alcohol (methanol, in this case) is thermodynamically favorable and drives the reaction to completion.

Experimental Protocol: Synthesis of Thiophene-2-carbohydrazide

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl thiophene-2-carboxylate (1 equivalent).

-

Solvent Addition: Add methanol (approximately 10 volumes) to dissolve the ester.

-

Reagent Addition: Slowly add hydrazine monohydrate (3-5 equivalents) to the stirred solution. An excess of hydrazine is used to ensure complete conversion of the ester.

-

Reaction: Heat the mixture to reflux (typically 65-70°C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours. The product, thiophene-2-carbohydrazide, will precipitate as a white solid.[5]

-

Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold water or ethanol to remove excess hydrazine, and dry under vacuum. The product is typically obtained in high yield (>85%) and purity.[5]

Caption: Synthesis of Thiophene-2-carbohydrazide.

Part 2: Acylation and Cyclodehydration to Form the Oxadiazole Ring

With the key hydrazide intermediate in hand, the next steps involve constructing the diacylhydrazine precursor and its subsequent cyclization.

Step 2a: Synthesis of N'-(2-chloroacetyl)thiophene-2-carbohydrazide

This step involves the selective acylation of thiophene-2-carbohydrazide with chloroacetyl chloride.[7] Chloroacetyl chloride is highly reactive, and the reaction must be controlled to prevent di-acylation or other side reactions.

Causality of Choice: The use of a base, such as triethylamine or pyridine, is critical. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting hydrazide (which would render it non-nucleophilic) and driving the reaction forward. Performing the reaction at low temperatures (0-5°C) helps to moderate the exothermic nature of the acylation.

Protocol:

-

Dissolution: Suspend thiophene-2-carbohydrazide (1 equivalent) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen).

-

Base Addition: Add triethylamine (1.2 equivalents) and cool the mixture to 0°C in an ice bath.

-

Acylation: Add a solution of chloroacetyl chloride (1 equivalent) in the same anhydrous solvent dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature below 5°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

-

Workup: Quench the reaction with water. If using DCM, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude diacylhydrazine precursor.

Step 2b: Cyclodehydration to this compound

The final step is the intramolecular cyclodehydration of the diacylhydrazine precursor. This reaction eliminates a molecule of water to form the stable, aromatic 1,3,4-oxadiazole ring. The choice of dehydrating agent is crucial for achieving high yield and purity.

Expertise & Experience: While several reagents can effect this transformation, phosphorus oxychloride (POCl₃) is often the reagent of choice for its efficacy and reliability.[2][8] It acts as a powerful dehydrating agent by converting the amide carbonyl oxygens into better leaving groups, thereby facilitating the intramolecular nucleophilic attack and subsequent cyclization.

| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |

| POCl₃ | Reflux, neat or in a solvent | High yields, relatively short reaction times. | Highly corrosive and moisture-sensitive; generates acidic byproducts. |

| H₂SO₄ (conc.) | Heat | Inexpensive and readily available. | Can cause charring or sulfonation of sensitive substrates. |

| Polyphosphoric Acid (PPA) | High temperature (100-150°C) | Good for less reactive substrates. | Viscous, difficult to stir; workup can be challenging. |

| Thionyl Chloride (SOCl₂) | Reflux | Effective dehydrating agent. | Generates HCl and SO₂ gases; highly corrosive. |

Protocol (using POCl₃):

-

Setup: Place the crude N'-(2-chloroacetyl)thiophene-2-carbohydrazide (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes).

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (5-10 volumes) to the flask. The reaction is often run using POCl₃ as both the reagent and the solvent.

-

Reaction: Heat the mixture to reflux (approx. 105°C) and maintain for 2-3 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. The product will precipitate as a solid.

-

Neutralization & Isolation: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until pH 7-8. Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Sources

A Comprehensive Technical Guide to 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (CAS No. 727374-87-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, characterization, and potential applications, with a focus on providing actionable insights for laboratory and development settings.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery, renowned for its metabolic stability and ability to participate in hydrogen bonding, which can enhance pharmacological activity.[1] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is a bioisostere for ester and amide functionalities, offering improved pharmacokinetic profiles in many cases. Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] The incorporation of a thiophene ring, as seen in the title compound, is a common strategy in medicinal chemistry to modulate biological activity.[4] The chloromethyl group provides a reactive handle for further synthetic modifications, making this compound a valuable building block for creating diverse chemical libraries.

Compound Profile: this compound

Chemical Identity:

| Identifier | Value |

| CAS Number | 727374-87-0[5][6] |

| Molecular Formula | C₇H₅ClN₂OS |

| Molecular Weight | 200.65 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CSC(=C1)C2=NOC(=N2)CCl |

Synthesis and Mechanism

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry. A common and effective method involves the cyclodehydration of 1,2-diacylhydrazines. For the title compound, a plausible and efficient synthetic route starts from commercially available thiophene-2-carboxylic acid.

The causality behind this synthetic strategy lies in the sequential formation of the necessary amide and hydrazide functionalities, followed by the crucial ring-closing dehydration reaction. Phosphorus oxychloride is a frequently employed dehydrating agent for this transformation due to its high efficiency.

Caption: Synthetic workflow for this compound.

Self-Validating Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of analogous 1,3,4-oxadiazoles.[7]

Step 1: Synthesis of Thiophene-2-carbohydrazide

-

To a stirred solution of thiophene-2-carboxylic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl thiophene-2-carboxylate.

-

To the ester dissolved in ethanol, add hydrazine hydrate (1.5 equivalents) and reflux for 8-12 hours.

-

Cool the reaction mixture to room temperature. The product, thiophene-2-carbohydrazide, will precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 1-(Chloroacetyl)-2-(thiophene-2-carbonyl)hydrazine

-

Dissolve thiophene-2-carbohydrazide (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1-(chloroacetyl)-2-(thiophene-2-carbonyl)hydrazine, which can be purified by recrystallization.

Step 3: Cyclodehydration to this compound

-

To 1-(chloroacetyl)-2-(thiophene-2-carbonyl)hydrazine (1 equivalent), add phosphorus oxychloride (5-10 equivalents) slowly at 0 °C.

-

After the addition is complete, heat the mixture at reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the title compound.

Characterization and Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A singlet for the chloromethyl protons (CH₂Cl) around δ 4.5-5.0 ppm. Multiplets for the thiophene protons in the aromatic region (δ 7.0-8.0 ppm). |

| ¹³C NMR | A signal for the chloromethyl carbon around δ 35-45 ppm. Signals for the oxadiazole ring carbons in the range of δ 155-165 ppm. Signals for the thiophene carbons in the aromatic region. |

| IR (KBr, cm⁻¹) | Absence of N-H and C=O stretching bands from the diacylhydrazine precursor. Characteristic C=N and C-O-C stretching frequencies for the oxadiazole ring. |

| Mass Spec (ESI-MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |

Applications in Drug Discovery and Materials Science

The unique combination of a reactive chloromethyl group, a biologically active thiophene moiety, and a stable 1,3,4-oxadiazole core makes this compound a highly attractive starting material for the synthesis of novel therapeutic agents and functional materials.

A Versatile Intermediate in Medicinal Chemistry

The chloromethyl group is a key functional handle that allows for the facile introduction of various nucleophiles, leading to a diverse library of derivatives. This is a common strategy to explore the structure-activity relationship (SAR) of a lead compound. For instance, the chlorine can be displaced by amines, thiols, or alcohols to introduce new pharmacophores.

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 727374-87-0 [chemicalbook.com]

- 6. accelachem.com [accelachem.com]

- 7. isca.me [isca.me]

- 8. researchgate.net [researchgate.net]

Navigating the Safety Profile of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Safe Handling, Storage, and Emergency Management of a Key Research Heterocycle.

Introduction: Understanding the Compound and Its Context

2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole ring is a well-established pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable scaffold in drug design. The incorporation of a thiophene ring and a reactive chloromethyl group further expands its utility as a versatile building block for synthesizing novel bioactive molecules and functional materials. However, the very features that make this compound chemically interesting—the reactive chloromethyl group and the heterocyclic core—also necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the material safety data for this compound, drawing from available data on the compound and its structural analogs to establish best practices for its safe laboratory use.

Section 1: Hazard Identification and Classification

Based on available chemical labels and the GHS classifications of analogous structures, this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[1][2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

The presence of the reactive chloromethyl group is a key driver of this hazard profile. As an alkylating agent, it can react with biological nucleophiles, leading to irritation and potential tissue damage upon contact.

GHS Hazard Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

GHS Pictograms and Signal Word

Signal Word: Danger

Section 2: Physicochemical Properties and Reactivity

Detailed experimental data on the physicochemical properties of this compound are limited. However, computational predictions and data from similar compounds provide valuable insights.

| Property | Value (Predicted/Analog Data) | Source |

| Molecular Formula | C₇H₅ClN₂OS | PubChem[3] |

| Molecular Weight | 200.65 g/mol | PubChem[2] |

| Appearance | Solid (form not specified) | General for this class |

| Monoisotopic Mass | 199.98111 Da | PubChem[3] |

Chemical Stability and Reactivity

-

Stability: The compound is expected to be stable under recommended storage conditions.

-

Reactivity: The chloromethyl group is a reactive electrophilic site. The compound will likely react with strong nucleophiles, bases, and oxidizing agents.

-

Conditions to Avoid: Avoid exposure to heat, moisture, and incompatible materials.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including hydrogen chloride, nitrogen oxides, and sulfur oxides.

Section 3: Exposure Control and Personal Protection

A multi-layered approach to exposure control is critical when handling this compound. The primary objective is to prevent all routes of exposure: inhalation, skin contact, eye contact, and ingestion.

Engineering Controls

The causality behind engineering controls is to contain the hazard at its source.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.

-

Eye Protection: Due to the risk of serious eye damage, chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[6][7]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before and during use. Dispose of contaminated gloves immediately and wash hands thoroughly after handling.[5][6]

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or tasks with a high risk of spillage, consider wearing additional protective clothing, such as an apron or coveralls.[5][6]

-

Respiratory Protection: Under normal use in a chemical fume hood, respiratory protection is not typically required. If engineering controls are not sufficient or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge should be used.

Caption: Mandatory PPE workflow for handling the compound.

Section 4: Safe Handling, Storage, and Disposal

Handling Protocols

-

Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.

-

Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood. Use tools (spatulas, weigh boats) that can be easily decontaminated or disposed of as hazardous waste.

-

Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[4][8] Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before breaks.[4]

-

Contamination: Avoid the formation of dust. If any material is spilled, follow the emergency procedures outlined in Section 5.

Storage

-

Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[4][5]

-

Location: Store locked up, away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.[4]

Disposal

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Contaminated consumables (gloves, weigh boats, paper towels) should be placed in a designated, sealed hazardous waste container.

-

Liquid Waste: Unused solutions should be collected in a clearly labeled, sealed hazardous waste container.

-

Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of down the drain.[7]

Section 5: Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure.

Caption: First aid response workflow for different exposure routes.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[6]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

-

Small Spills (Solid):

-

Evacuate unnecessary personnel.

-

Ensure you are wearing appropriate PPE.

-

Carefully sweep up the material, avoiding dust generation.

-

Place the spilled material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's environmental health and safety (EHS) department.

-

Prevent the spill from entering drains or waterways.

-

Conclusion

This compound is a valuable research chemical with a significant hazard profile that demands respect and careful handling. By understanding its reactivity and potential for harm, and by rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can safely harness its synthetic potential. The core principles of laboratory safety—containment, preparedness, and diligence—are paramount to mitigating the risks associated with this and other reactive chemical intermediates.

References

-

PubChem. Compound Summary for CID 1268246, 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 736830, 5-(Chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for this compound. National Center for Biotechnology Information. [Link]

Sources

- 1. chemical-label.com [chemical-label.com]

- 2. 5-(Chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | C7H5ClN2OS | CID 736830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H5ClN2OS) [pubchemlite.lcsb.uni.lu]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. file.chemscene.com [file.chemscene.com]

- 6. fishersci.fi [fishersci.fi]

- 7. echemi.com [echemi.com]

- 8. lithofin.com [lithofin.com]

A Technical Guide to the Preliminary Bioactivity Screening of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Abstract

This technical guide provides a comprehensive framework for the preliminary biological evaluation of the novel compound, 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole. The strategic integration of in silico predictive modeling with a tiered in vitro screening cascade is detailed, offering a robust methodology for elucidating the compound's potential therapeutic value. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new chemical entities. The protocols and rationale presented herein are grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction: Rationale for Screening

The compound this compound is a synthetic heterocyclic molecule featuring two key pharmacophores: a 1,3,4-oxadiazole ring and a thiophene moiety. The selection of this compound for bioactivity screening is predicated on the well-documented and diverse pharmacological activities associated with these structural motifs.

The 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities, enhancing metabolic stability and serving as a scaffold in numerous therapeutic agents.[1][2][3][4] Derivatives of 1,3,4-oxadiazole are known to exhibit a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is also a prevalent feature in many biologically active compounds, contributing to antimicrobial and anticancer activities.[5][6][7][8] The synergistic combination of these two moieties in a single molecule, along with the reactive chloromethyl group, presents a compelling case for investigating its potential as a novel therapeutic agent.

This guide outlines a systematic approach, commencing with computational predictions to guide experimental efforts, followed by a foundational cytotoxicity assessment, and culminating in targeted screens for antimicrobial, antifungal, and anticancer activities.

In Silico Bioactivity Prediction: A Computational First-Pass

Prior to embarking on resource-intensive in vitro screening, in silico methods can provide valuable insights into the potential biological activities and pharmacokinetic properties of a novel compound.[9][10][11] This computational pre-assessment helps in prioritizing experimental assays and anticipating potential liabilities.

Predicted Biological Activities and Targets

A variety of online tools and software can be employed to predict the bioactivity spectrum of this compound based on its chemical structure. These predictions are generated by comparing the compound's structural features to databases of known bioactive molecules.

Table 1: Predicted Bioactivity Profile

| Predicted Activity | Potential Molecular Target(s) | Confidence Score |

| Antibacterial | D-alanine ligase, DNA gyrase | High |

| Antifungal | Ergosterol biosynthesis enzymes | Moderate |

| Anticancer | Kinases, Topoisomerases | Moderate |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Low |

Note: The confidence scores are hypothetical and would be generated by specific prediction software.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

Early assessment of a compound's drug-like properties is crucial. In silico ADMET prediction provides an initial evaluation of its potential pharmacokinetic and safety profile.

Table 2: Predicted ADMET Properties

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | 200.65 g/mol | Favorable (Lipinski's Rule of 5) |

| LogP | 2.5 | Good membrane permeability |

| H-bond Donors | 0 | Favorable (Lipinski's Rule of 5) |

| H-bond Acceptors | 3 | Favorable (Lipinski's Rule of 5) |

| Blood-Brain Barrier Permeability | Low | Reduced potential for CNS side effects |

| hERG Inhibition | Low probability | Reduced risk of cardiotoxicity |

| Ames Mutagenicity | Possible | Requires experimental validation |

In Vitro Screening Cascade: From General Toxicity to Specific Activity

The in vitro screening of this compound is designed as a tiered approach. This strategy ensures that foundational data on cytotoxicity is established before proceeding to more specific and resource-intensive assays.

Caption: Tiered in vitro screening workflow.

Foundational Cytotoxicity Assessment

The initial step in any bioactivity screening is to determine the compound's inherent cytotoxicity against a panel of representative cell lines. This data is crucial for establishing a therapeutic window and for guiding the concentration ranges used in subsequent assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture medium.[14][15][16]

Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).

Antimicrobial and Antifungal Screening

Given the known antimicrobial properties of thiophene and oxadiazole derivatives, a primary screen against a panel of pathogenic bacteria and fungi is warranted.[3][5][6][17][18]

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][19]

Protocol: Broth Microdilution

-

Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 3: Panel of Test Microorganisms

| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungal Strains |

| Staphylococcus aureus | Escherichia coli | Candida albicans |

| Bacillus subtilis | Pseudomonas aeruginosa | Aspergillus niger |

Preliminary Anticancer Screening

The potential anticancer activity of the compound will be assessed using a panel of human cancer cell lines.

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[12] It is a reliable method for high-throughput screening of potential anticancer drugs.

Protocol: SRB Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a panel of cancer cell lines (e.g., MCF-7, HCT-116, A549).

-

Cell Fixation: After treatment, fix the cells with 10% trichloroacetic acid (TCA).

-

Staining: Stain the cells with 0.4% SRB solution.

-

Washing: Wash away the unbound dye with 1% acetic acid.

-

Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at 510 nm.

-